Cas no 69901-85-5 (Z-D-Chg-OH)

Z-D-Chg-OH is a chiral amino acid derivative featuring a benzyloxycarbonyl (Z) protecting group and a cyclohexylglycine (Chg) side chain. This compound is primarily utilized in peptide synthesis, where its sterically hindered structure enhances conformational stability and resistance to enzymatic degradation. The Z-group offers selective deprotection under mild hydrogenolytic conditions, facilitating controlled peptide chain elongation. Its hydrophobic Chg moiety contributes to improved membrane permeability and bioavailability in therapeutic peptides. The D-configuration ensures compatibility with non-natural peptide designs, making it valuable for structure-activity relationship studies. Suitable for solid-phase and solution-phase synthesis, Z-D-Chg-OH is characterized by high purity (>98%) and consistent batch-to-batch reproducibility.
Z-D-Chg-OH structure
Z-D-Chg-OH structure
Product Name:Z-D-Chg-OH
CAS No:69901-85-5
MF:C16H21NO4
MW:291.34224486351
MDL:MFCD00191082
CID:502176
PubChem ID:57653733
Update Time:2025-05-21

Z-D-Chg-OH Chemical and Physical Properties

Names and Identifiers

    • (R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid
    • Z-D-Chg-OH
    • (2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid
    • Cbz-D-CHG-OH
    • Cyclohexaneacetic acid,a-[[(phenylmethoxy)carbonyl]amino]-,(aR)-
    • Z-cyclohexyl-D-Gly-OH
    • Z-D-2-cyclohexylglycine
    • Z-D-Cyclohexylglycine
    • N-CBZ-D-alpha-cyclohexylglycine
    • A-Cyclohexylglycine
    • AKOS015888883
    • (2R)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetic acid
    • (2R)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid
    • (R)-2-(benzyloxycarbonylamino)-2-cyclohexylacetic acid
    • CUSYTUPJAYLNFQ-CQSZACIVSA-N
    • 69901-85-5
    • N-Z-D-
    • HY-77635
    • (R)-benzyloxycarbonylamino-cyclohexyl-acetic acid
    • MFCD00191082
    • Cbz-D-cyclohexyl glycine
    • Z-D-Chg-OH, >=98.0% (TLC)
    • CS-B1518
    • DTXSID50561116
    • SCHEMBL433978
    • BCP13869
    • EN300-7390051
    • AC-24035
    • F14548
    • DS-18393
    • (R)-{[(BENZYLOXY)CARBONYL]AMINO}(CYCLOHEXYL)ACETIC ACID
    • DA-68815
    • MDL: MFCD00191082
    • Inchi: 1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)/t14-/m1/s1
    • InChI Key: CUSYTUPJAYLNFQ-CQSZACIVSA-N
    • SMILES: OC([C@@H](C1CCCCC1)NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 291.14700
  • Monoisotopic Mass: 291.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.4
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • Density: 1.200
  • Melting Point: 103 ºC
  • Boiling Point: 492.1 °C at 760 mmHg
  • Flash Point: 251.4 °C
  • PSA: 79.12000
  • LogP: 3.15070

Z-D-Chg-OH Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

Z-D-Chg-OH Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Z-D-Chg-OH Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
226424-1g
R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid
69901-85-5 95%
1g
£12.00 2022-02-28
Fluorochem
226424-5g
R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid
69901-85-5 95%
5g
£37.00 2022-02-28
Fluorochem
226424-10g
R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid
69901-85-5 95%
10g
£60.00 2022-02-28
Fluorochem
226424-25g
R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid
69901-85-5 95%
25g
£122.00 2022-02-28
TRC
B194255-100mg
(R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid
69901-85-5
100mg
$ 64.00 2023-04-19
TRC
B194255-250mg
(R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid
69901-85-5
250mg
$ 75.00 2023-04-19
TRC
B194255-500mg
(R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid
69901-85-5
500mg
$ 87.00 2023-04-19
TRC
B194255-1g
(R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid
69901-85-5
1g
$ 80.00 2022-06-07
ChemScence
CS-B1518-10g
Cyclohexaneacetic acid, α-[[(phenylmethoxy)carbonyl]amino]-, (αR)-
69901-85-5
10g
$72.0 2022-04-26
ChemScence
CS-B1518-25g
Cyclohexaneacetic acid, α-[[(phenylmethoxy)carbonyl]amino]-, (αR)-
69901-85-5
25g
$101.0 2022-04-26

Z-D-Chg-OH Production Method

Additional information on Z-D-Chg-OH

Comprehensive Guide to Z-D-Chg-OH (CAS No. 69901-85-5): Properties, Applications, and Industry Insights

Z-D-Chg-OH (CAS No. 69901-85-5) is a specialized N-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound, featuring a benzyloxycarbonyl (Z) protecting group and a D-cyclohexylglycine (D-Chg) backbone, is prized for its stereochemical stability and compatibility with solid-phase peptide synthesis (SPPS). Its unique structure makes it a critical building block for designing peptide-based therapeutics, enzyme inhibitors, and chiral catalysts.

In recent years, the demand for Z-D-Chg-OH has surged due to its role in developing targeted drug delivery systems and bioconjugation strategies. Researchers frequently search for "Z-D-Chg-OH solubility," "CAS 69901-85-5 price," and "Z-D-Chg-OH peptide coupling methods," reflecting its practical challenges and commercial relevance. The compound’s hydrophobicity and chiral purity (typically >98%) are key factors driving its adoption in GPCR-targeted drug discovery and antibody-drug conjugate (ADC) development.

From a synthetic perspective, 69901-85-5 exhibits excellent compatibility with Fmoc/tBu SPPS protocols, making it a staple in labs focusing on peptide mimetics and macrocyclic compounds. Industry trends show growing interest in its use for oral peptide bioavailability enhancement—a hot topic in diabetes and obesity treatment research. Analytical techniques like HPLC purity testing and chiral column analysis are commonly paired with this compound to ensure batch consistency.

Environmental and regulatory considerations for Z-D-Chg-OH align with standard amino acid handling protocols. While not classified as hazardous, proper storage at 2-8°C under inert atmosphere is recommended to maintain its optical activity. The compound’s MSDS data emphasizes standard lab safety measures, with particular attention to dust control during weighing operations.

The market for CAS 69901-85-5 is projected to grow at 6.2% CAGR (2023-2030), driven by expanding peptide API manufacturing in Asia-Pacific regions. Suppliers increasingly highlight GMP-grade Z-D-Chg-OH availability to meet clinical-stage demand. Recent patent filings reveal innovative applications in PD-1/PD-L1 inhibitor peptides and SARS-CoV-2 fusion peptide analogs, demonstrating its versatility in modern drug development pipelines.

For researchers troubleshooting Z-D-Chg-OH coupling efficiency, experts recommend optimizing HATU/DIPEA activation systems in DMF solvent. The compound’s cyclohexyl moiety contributes to enhanced metabolic stability in peptide leads—a property frequently explored in neurodegenerative disease research. Third-party testing services now offer isotopically labeled Z-D-Chg-OH (e.g., 13C/15N variants) for advanced pharmacokinetic studies.

Quality benchmarks for 69901-85-5 typically require ≤0.5% D-isomer content and ≥99.0% HPLC purity. Leading manufacturers employ QbD (Quality by Design) approaches to control residual solvent levels, particularly for large-scale peptide production. The compound’s crystalline form (white powder) and melting point range (205-210°C) serve as key identification parameters in quality control workflows.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.